Cas no 2763759-15-3 (tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate)
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate
- Z4492158651
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- Inchi: 1S/C14H25NO3/c1-12(2,3)18-11(17)15-14(10-16)8-6-13(4,5)7-9-14/h10H,6-9H2,1-5H3,(H,15,17)
- InChI Key: AVYTVKUJZJXHGP-UHFFFAOYSA-N
- SMILES: O=CC1(CCC(C)(C)CC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 255.18344366 g/mol
- Monoisotopic Mass: 255.18344366 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 55.4
- Molecular Weight: 255.35
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37331221-0.05g |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate |
2763759-15-3 | 95.0% | 0.05g |
$252.0 | 2025-03-18 | |
| Enamine | EN300-37331221-0.1g |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate |
2763759-15-3 | 95.0% | 0.1g |
$376.0 | 2025-03-18 | |
| Enamine | EN300-37331221-0.25g |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate |
2763759-15-3 | 95.0% | 0.25g |
$538.0 | 2025-03-18 | |
| Enamine | EN300-37331221-0.5g |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate |
2763759-15-3 | 95.0% | 0.5g |
$847.0 | 2025-03-18 | |
| Enamine | EN300-37331221-1.0g |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate |
2763759-15-3 | 95.0% | 1.0g |
$1086.0 | 2025-03-18 | |
| Enamine | EN300-37331221-2.5g |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate |
2763759-15-3 | 95.0% | 2.5g |
$2127.0 | 2025-03-18 | |
| Enamine | EN300-37331221-5.0g |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate |
2763759-15-3 | 95.0% | 5.0g |
$3147.0 | 2025-03-18 | |
| Enamine | EN300-37331221-10.0g |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate |
2763759-15-3 | 95.0% | 10.0g |
$4667.0 | 2025-03-18 | |
| Aaron | AR027WLH-50mg |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate |
2763759-15-3 | 95% | 50mg |
$372.00 | 2025-02-15 | |
| Aaron | AR027WLH-100mg |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate |
2763759-15-3 | 95% | 100mg |
$542.00 | 2025-02-15 |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate: A Comprehensive Overview
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate (CAS No. 2763759-15-3) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug delivery systems, polymer synthesis, and as a precursor for advanced materials. The molecule consists of a tert-butyl group attached to a carbamate functional group, which is further connected to a 1-formyl-4,4-dimethylcyclohexyl moiety. This combination of functional groups imparts the compound with versatile reactivity and physical properties.
Recent studies have highlighted the importance of tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate in the development of biodegradable polymers. Researchers have explored its ability to serve as a building block for polyurethanes, which are widely used in medical devices and packaging materials. The tert-butyl group contributes to the hydrophobicity of the polymer matrix, while the carbamate group enhances biocompatibility and degradation rates. These findings underscore the compound's potential in advancing sustainable materials science.
In addition to its role in polymer chemistry, tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate has been investigated for its applications in drug delivery systems. The molecule's ability to form stable complexes with active pharmaceutical ingredients (APIs) has been leveraged to improve drug solubility and bioavailability. Recent research has demonstrated that the 1-formyl-4,4-dimethylcyclohexyl moiety can act as a targeting ligand, enabling selective delivery of therapeutic agents to specific tissues or cells. This dual functionality makes the compound a promising candidate for next-generation drug delivery platforms.
The synthesis of tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate involves a multi-step process that typically begins with the preparation of the cyclohexane derivative. The introduction of the formyl group at position 1 is achieved through oxidation or aldehyde protection strategies, followed by coupling with the tert-butyl carbamate moiety. Optimization of reaction conditions has been a focus of recent studies, with researchers exploring green chemistry approaches to enhance yield and reduce environmental impact.
From a physical property standpoint, tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate exhibits a melting point of approximately 85°C and a boiling point around 280°C under standard conditions. Its solubility in organic solvents such as dichloromethane and THF makes it suitable for various chemical transformations. The compound's stability under thermal and oxidative conditions has also been evaluated, with results indicating moderate resistance to degradation under typical storage conditions.
Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate. Quantum mechanical calculations have revealed that the molecule's electronic distribution favors nucleophilic attack at the carbamate carbon, making it an attractive substrate for various substitution reactions. These findings have guided the design of novel synthetic pathways and catalytic systems for this compound.
In terms of safety and handling, tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate is classified as a non-hazardous chemical under standard conditions. However, precautions should be taken during synthesis and handling to avoid prolonged exposure or inhalation of dust or vapors. Proper ventilation and personal protective equipment are recommended when working with this compound.
Looking ahead, the versatility of tert-butyl N-(1-formyl-4,4-dimethylcyclohexy l)carbamate positions it as a key intermediate in various chemical industries. Its role in advancing materials science and drug delivery systems is expected to grow as researchers continue to explore its unique properties and potential applications.
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